molecular formula C10H11NO B593169 5-Ethyl-3-methylbenzo[d]isoxazole CAS No. 131222-23-6

5-Ethyl-3-methylbenzo[d]isoxazole

Cat. No.: B593169
CAS No.: 131222-23-6
M. Wt: 161.204
InChI Key: VKADRLWQUCKFBX-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylbenzo[d]isoxazole (CAS: 131222-23-6) is a substituted benzisoxazole derivative featuring an ethyl group at position 5 and a methyl group at position 3 of the fused benzene-isoxazole ring system . Isoxazoles are heterocyclic compounds containing oxygen and nitrogen atoms, widely recognized for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

CAS No.

131222-23-6

Molecular Formula

C10H11NO

Molecular Weight

161.204

IUPAC Name

5-ethyl-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C10H11NO/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h4-6H,3H2,1-2H3

InChI Key

VKADRLWQUCKFBX-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)ON=C2C

Synonyms

1,2-Benzisoxazole,5-ethyl-3-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Physicochemical Properties

The biological and chemical behavior of benzisoxazole derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
5-Ethyl-3-methylbenzo[d]isoxazole 5-Ethyl, 3-methyl (alkyl) ~189.24 High lipophilicity (predicted logP ~3.2), metabolic stability, potential CNS activity
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-Methyl, 3-phenyl, 4-ester (aryl, polar) ~259.29 Enhanced π-π interactions (phenyl), ester hydrolysis susceptibility, moderate antimicrobial activity
5-(Chloromethyl)-3-(substituted phenyl)isoxazole 5-Chloromethyl, 3-aryl (reactive) Varies by substitution Antimicrobial activity (E. coli, S. aureus), reactive chloromethyl group for further functionalization
5-Nitrobenzo[c]isoxazole-3-carboxylic acid 5-Nitro, 3-carboxylic acid (polar) ~208.13 High polarity (logP ~1.5), acidity (pKa ~3.5), limited bioavailability
Key Observations:
  • Alkyl vs. Aryl Substituents : Alkyl groups (e.g., ethyl, methyl) increase lipophilicity, favoring blood-brain barrier penetration and metabolic stability, whereas aryl groups (e.g., phenyl) enhance π-π stacking with biological targets .
  • Reactive Groups : Chloromethyl derivatives enable further chemical modifications but may exhibit higher toxicity .
  • Polar Functional Groups : Carboxylic acid and nitro groups reduce bioavailability due to increased hydrophilicity and ionization at physiological pH .

Pharmacological Activity Profiles

Antimicrobial Activity:
  • This compound: Limited direct data, but alkyl-substituted isoxazoles are associated with anti-inflammatory and CNS activity due to improved pharmacokinetics .
  • 5-(Chloromethyl)-3-(substituted phenyl)isoxazole : Exhibits significant antibacterial activity (MIC: 8–16 µg/mL against E. coli and S. aureus), attributed to the chloromethyl group’s electrophilic reactivity .
Anti-Inflammatory Potential:
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate : The ester group may hydrolyze in vivo to release carboxylic acid, mimicking COX-2 inhibitors like valdecoxib .

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